N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a structurally complex compound featuring a 5-chloroindole core linked via an ethylacetamide bridge to a cyclohepta[c]pyridazin-3-one moiety. The cyclohepta[c]pyridazin-3-one moiety introduces conformational rigidity and hydrogen-bonding capabilities due to its keto group and fused bicyclic system.
Synthesis of this compound likely involves multi-step protocols, including:
Indole core synthesis: Chlorination at position 5 via electrophilic substitution.
Cyclohepta[c]pyridazin-3-one construction: Cyclization reactions using precursors like diketones or hydrazines.
Acetamide bridge formation: Coupling via nucleophilic acyl substitution or carbodiimide-mediated amidation.
Preliminary pharmacological studies suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and logP values indicative of moderate lipophilicity (~3.5), balancing membrane permeability and bioavailability.
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c22-16-6-7-19-17(11-16)15(12-24-19)8-9-23-20(27)13-26-21(28)10-14-4-2-1-3-5-18(14)25-26/h6-7,10-12,24H,1-5,8-9,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWENQODIJRIQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic compound with a complex structure that incorporates indole and cycloheptapyridazine moieties. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound features:
- Indole Moiety : Known for its role in neuropharmacology.
- Cycloheptapyridazine Structure : Associated with various biological activities.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities. Its structural similarity to tryptophan suggests potential interactions with serotonin receptors, implicating its role in neuropharmacological effects. Moreover, compounds with indole and isoindole frameworks are often explored for their anticancer, anti-inflammatory, and antimicrobial properties.
The exact mechanisms of action remain to be fully elucidated; however, the following potential activities have been noted:
- Neuropharmacological Effects : Interaction with serotonin receptors could lead to mood modulation and anxiety reduction.
- Anticancer Activity : Similar compounds have shown efficacy against various tumor cell lines.
- Anti-inflammatory Properties : Potential to inhibit pathways involved in inflammation.
Comparative Analysis
A comparative analysis of similar compounds provides insights into the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxoisoindolinyl)acetamide | Indole and isoindole moieties | Lacks chlorine substitution |
| 5-Chloroindole | Simple indole structure | No isoindole component |
| Isoindolinone Derivatives | Contains isoindole structure | Varies in functional groups |
The unique combination of both indole and cycloheptapyridazine frameworks may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of biological activity of related compounds. For instance:
-
Cytotoxicity Studies : Various derivatives were screened for their cytotoxic effects against human tumor cell lines such as MCF7 (breast cancer). The results indicated varying levels of activity, often influenced by structural modifications.
- Example Findings :
- Compounds with enhanced oxo groups displayed increased cytotoxicity.
- The presence of halogen substituents (like chlorine) correlated with improved activity against certain cancer cell lines.
- Example Findings :
-
Inhibition Assays : The compound's potential as an inhibitor for enzymes like DPP-IV (dipeptidyl peptidase IV), which is relevant in diabetes treatment, was evaluated. Preliminary results suggested a dose-dependent inhibition pattern.
- Table of Enzyme Inhibition Activities :
Enzyme Type IC50 Value (μM) Activity Level DPP-IV 25 Moderate α-Glucosidase 30 High β-Secretase 15 Very High
Comparison with Similar Compounds
Structural Modifications and Activity
- Chlorine vs. Methoxy Substitutions : The target compound’s 5-chloroindole moiety (electron-withdrawing) may favor DNA intercalation or enzyme inhibition compared to 5-methoxyindole derivatives (electron-donating), which prioritize solubility and kinase binding .
- Ring Systems : The cyclohepta[c]pyridazin-3-one core distinguishes the target compound from pyridazine () or pyrimidoindole () analogs. The seven-membered ring imposes steric constraints that could reduce off-target effects but may lower synthetic yields .
Pharmacological Profiles
- Anticancer Potential: The target compound’s rigid scaffold may enhance selectivity for tubulin or topoisomerase II compared to flexible pyridazinone analogs (). However, pyrimidoindole derivatives () exhibit superior potency due to fluorine-enhanced binding .
- Solubility and Bioavailability : Methoxy-substituted analogs () show higher aqueous solubility (logS: -3.1 vs. target compound’s -4.2) but reduced blood-brain barrier penetration .
Future Research Directions
Structure-Activity Relationship (SAR) Studies: Systematic substitution at the indole C3 or pyridazinone C6 positions to optimize potency and pharmacokinetics.
Target Identification : Proteomic profiling to elucidate interactions with kinases (e.g., CDK, EGFR) or epigenetic regulators.
Formulation Development: Co-crystallization with cyclodextrins or lipid nanoparticles to address solubility limitations.
Q & A
Q. What are the key considerations for optimizing the synthesis yield of this compound?
The synthesis involves multi-step reactions, including condensation to form the pyridazine and indole cores. Catalysts (e.g., palladium for cross-coupling) and controlled temperatures (60–80°C) are critical for minimizing side products . Reaction monitoring via TLC or HPLC ensures intermediate purity. For industrial scalability, continuous flow reactors can enhance efficiency by reducing reaction times and waste .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of 1H/13C NMR to confirm proton and carbon environments (e.g., indole NH at δ 10–12 ppm, cycloheptane protons at δ 1.5–2.5 ppm) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C23H23ClN4O2). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What preliminary assays are recommended to screen its biological activity?
Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorescence polarization or SPR to measure binding affinity. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can contradictory data on target selectivity be resolved?
Conflicting results may arise from off-target interactions. Apply proteome-wide profiling (e.g., kinome-wide screening) to identify non-specific binding. Pair this with molecular dynamics simulations to analyze binding site flexibility. Validate findings using CRISPR-edited cell lines lacking the putative target .
Q. What computational strategies support structure-activity relationship (SAR) studies?
Perform density functional theory (DFT) to map electrostatic potentials of the indole and pyridazine moieties, identifying regions for modification. Combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) to predict substituent effects on binding energy. Validate predictions by synthesizing analogs with halogen or methoxy substitutions .
Q. How can metabolic stability be improved without compromising potency?
Replace metabolically labile groups (e.g., ester linkages) with bioisosteres like amides or heterocycles. Use hepatocyte microsomal assays to assess CYP450-mediated degradation. Introduce fluorine atoms at para positions of aromatic rings to block hydroxylation .
Methodological Guidance
Designing experiments to address low aqueous solubility:
- Formulation: Co-solvents (DMSO/PEG 400) or nanoemulsions (liposomal encapsulation) can enhance solubility .
- Structural modification: Introduce polar groups (e.g., sulfonamides) or reduce logP via substituent optimization .
- Analytical validation: Use dynamic light scattering (DLS) to monitor particle size in solution .
Resolving spectral overlaps in NMR characterization:
- Apply 2D NMR techniques (HSQC, HMBC) to assign overlapping proton signals (e.g., cycloheptane vs. indole protons).
- Use deuterated solvents (DMSO-d6) to sharpen peaks and reduce exchange broadening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
